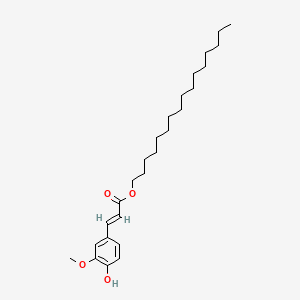
Hexadecyl ferulate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl ferulate is a derivative of ferulic acid, a phenolic compound known for its antioxidant properties. The compound is formed by esterifying ferulic acid with hexadecanol, resulting in a molecule that combines the beneficial properties of ferulic acid with the lipophilic characteristics of hexadecanol. This combination enhances its ability to penetrate biological membranes, making it a promising candidate for various applications in medicine, biology, and industry .
Métodos De Preparación
Hexadecyl ferulate can be synthesized through several methods, with Steglich esterification being one of the most common. This method involves the reaction of ferulic acid with hexadecanol in the presence of a dehydrating agent such as 1,3-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically yields a high percentage of this compound .
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, enzymatic methods using feruloyl esterases have been explored for more environmentally friendly production .
Análisis De Reacciones Químicas
Hexadecyl ferulate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group in this compound can be oxidized to form quinones. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group on the aromatic ring can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hexadecyl alcohol and ferulic acid derivatives.
Substitution: Various substituted ferulates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecyl ferulate has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in various chemical formulations to prevent oxidation and degradation of products.
Biology: Studied for its ability to cross the blood-brain barrier, making it a potential candidate for neuroprotective therapies.
Medicine: Investigated for its anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Used as an antioxidant in food and cosmetic products to enhance shelf life and stability.
Mecanismo De Acción
Hexadecyl ferulate exerts its effects primarily through its antioxidant properties. The phenolic hydroxyl group donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it can modulate various signaling pathways involved in inflammation and cell survival, including the PI3K/AKT and MAPK pathways .
Comparación Con Compuestos Similares
Hexadecyl ferulate is unique due to its combination of lipophilic and antioxidant properties. Similar compounds include:
Linoleyl ferulate: Another ester of ferulic acid with a different fatty alcohol, showing similar antioxidant properties but differing in its ability to inhibit α-glucosidase.
Octyl ferulate: A shorter-chain ester of ferulic acid, which may have different solubility and membrane permeability characteristics.
Propiedades
Número CAS |
64190-80-3 |
|---|---|
Fórmula molecular |
C26H42O4 |
Peso molecular |
418.6 g/mol |
Nombre IUPAC |
hexadecyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C26H42O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-30-26(28)20-18-23-17-19-24(27)25(22-23)29-2/h17-20,22,27H,3-16,21H2,1-2H3/b20-18+ |
Clave InChI |
ZISDTRGMDDVTKY-CZIZESTLSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















